4-(4-Morpholinylcarbonyl)benzoic acid
Description
4-(4-Morpholinylcarbonyl)benzoic acid (CAS: 160816-43-3) is a benzoic acid derivative with a morpholine-4-carbonyl substituent at the para position. Its molecular formula is C₁₂H₁₃NO₄, and it has a molecular weight of 235.24 g/mol . The compound is characterized by a benzoic acid backbone linked to a morpholine ring via a carbonyl group, which confers unique physicochemical properties. It is used in pharmaceutical and materials science research, particularly in crystal structure determination (via SHELX software) and as a precursor for bioactive molecules . Storage conditions recommend keeping the compound sealed in a dry environment at room temperature .
Properties
IUPAC Name |
4-(morpholine-4-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h1-4H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTPXPCTGHARJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405790 | |
| Record name | 4-(4-Morpholinylcarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160816-43-3 | |
| Record name | 4-(4-Morpholinylcarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-carbonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinylcarbonyl)benzoic acid typically involves the reaction of 4-carboxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinylcarbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the morpholine ring .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4-(4-Morpholinylcarbonyl)benzoic acid exhibit promising anticancer properties. For instance, compounds derived from this structure have been investigated for their ability to inhibit tumor proliferation in various cancer cell lines, including breast cancer and melanoma .
Case Study:
- A study conducted on breast cancer cells demonstrated that modifications to the morpholine ring significantly enhanced the inhibition of cell growth, suggesting that the structural characteristics of 4-(4-Morpholinylcarbonyl)benzoic acid are crucial for its anticancer efficacy .
Inhibition of Sodium Channels
Another notable application is in the development of sodium channel inhibitors. Compounds similar to this compound have been shown to inhibit voltage-gated sodium channels (Nav), particularly Nav 1.7, which is implicated in chronic pain conditions . This property positions it as a potential therapeutic agent for managing pain associated with neuropathies and other chronic pain disorders.
Case Study:
- In a clinical trial focusing on chronic pain management, derivatives of this compound were tested for their effectiveness in reducing pain levels in patients suffering from conditions like post-herpetic neuralgia and diabetic neuropathy .
Drug Delivery Systems
The compound's solubility properties make it a candidate for use in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs through formulation strategies has been explored, particularly with polyamidoamine dendrimers .
Table: Comparison of Solubility Enhancers
| Compound Type | Solubility Enhancement | Target Applications |
|---|---|---|
| Polyamidoamine Dendrimers | High | Cancer treatment, chronic pain |
| This compound | Moderate | Anticancer agents, sodium chan |
Mechanism of Action
The mechanism of action of 4-(4-Morpholinylcarbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-(4-Morpholinylcarbonyl)benzoic Acid (CAS: 73728-40-2)
- Molecular Formula: C₁₂H₁₃NO₄ (identical to the target compound).
- Key Difference : The morpholinylcarbonyl group is at the ortho position instead of para.
- Properties: This structural variation affects solubility and crystal packing.
2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid (CAS: 21282-65-5)
- Molecular Formula : C₁₂H₁₄N₂O₄.
- Molecular Weight : 250.25 g/mol.
- This compound is used as a pharmaceutical impurity reference standard .
Functional Group Variants
4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic Acid (Compound 2k in )
- Molecular Formula : C₁₃H₁₄N₂O₄S.
- Melting Point : 237–238°C.
- Yield : 80%.
- Key Feature : A thioxoacetamide group replaces the carbonyl, introducing sulfur for enhanced metal-binding capacity. This modification is common in kinase inhibitors and antimicrobial agents .
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (Compound 6a in )
Complex Derivatives
Ethyl 4-[[4-(Acetylamino)-2-butyl-6-(4-morpholinylcarbonyl)-1H-benzimidazol-1-yl]methyl]benzoate (CAS: 176964-23-1)
Table 1: Comparative Data for Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Feature(s) |
|---|---|---|---|---|---|---|
| 4-(4-Morpholinylcarbonyl)benzoic acid | 160816-43-3 | C₁₂H₁₃NO₄ | 235.24 | N/A | N/A | Para-substituted morpholine carbonyl |
| 2-(4-Morpholinylcarbonyl)benzoic acid | 73728-40-2 | C₁₂H₁₃NO₄ | 235.24 | N/A | N/A | Ortho-substituted morpholine carbonyl |
| 4-{[Morpholin-4-yl(thioxo)acetyl]amino}benzoic acid | N/A | C₁₃H₁₄N₂O₄S | 294.33 | 237–238 | 80 | Thioxoacetamide substituent |
| 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid | 21282-65-5 | C₁₂H₁₄N₂O₄ | 250.25 | N/A | N/A | Amino-bridged morpholine carbonyl |
| Ethyl benzoate derivative | 176964-23-1 | C₂₈H₃₄N₄O₅ | 506.59 | N/A | N/A | Benzimidazole core, BChE inhibition |
Biological Activity
4-(4-Morpholinylcarbonyl)benzoic acid, also known by its CAS number 160816-43-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on a review of relevant literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzoic acid moiety with a morpholine group attached through a carbonyl linkage. This unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit the growth of cancer cells.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which can be crucial in drug development.
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against several pathogens. The following table summarizes the findings from various studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 10 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Breast Cancer Cells (MCF-7) : The compound showed a significant reduction in cell viability at concentrations above 10 µg/mL.
- Lung Cancer Cells (A549) : Similar effects were observed, suggesting potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Enzyme Inhibition : The morpholine moiety may facilitate interactions with enzyme active sites, leading to inhibition.
- Membrane Disruption : The compound's hydrophobic characteristics allow it to integrate into microbial membranes, disrupting their integrity.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, preventing proliferation.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for resistant infections.
- Cancer Cell Line Research : Research conducted at a prominent university demonstrated that treatment with this compound led to apoptosis in breast cancer cells, indicating its potential role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
